
Oléate ferrique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferric oleate is an iron-based compound where iron is coordinated with oleic acid. It is known for its role as a catalyst in various chemical reactions, particularly in the field of heavy oil processing. Ferric oleate is valued for its ability to reduce the viscosity of heavy crude oil, making it easier to process and transport .
Applications De Recherche Scientifique
Ferric oleate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Ferric oleate is studied for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: Ferric oleate is widely used in the petroleum industry for the catalytic cracking of heavy crude oil, significantly reducing its viscosity and improving its quality
Mécanisme D'action
- The role of Ferric oleate is to reduce the viscosity of heavy crude oil, thereby improving its fluidity and facilitating extraction .
- The compound achieves this by breaking down complex hydrocarbon molecules into lighter components, enhancing their mobility and flow .
- However, possible mechanisms include hydrogenation, pyrolysis, depolymerization, isomerization, ring-opening, esterification, reconstruction, and oxygenation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
Ferric oleate has been identified as a catalyst in the aquathermolysis reaction of heavy crude oil . It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions . The nature of these interactions is largely catalytic, with ferric oleate enhancing the efficiency of the reactions it is involved in .
Cellular Effects
In terms of cellular effects, ferric oleate has been found to significantly influence the viscosity of heavy crude oil . This suggests that ferric oleate may have an impact on cell function, particularly in relation to cellular metabolism
Molecular Mechanism
The molecular mechanism of ferric oleate involves its role as a catalyst in biochemical reactions . It exerts its effects at the molecular level through binding interactions with biomolecules and facilitating changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, ferric oleate has been observed to maintain its catalytic activity over time . It has shown stability and has not been observed to degrade significantly
Metabolic Pathways
Ferric oleate is involved in the aquathermolysis reaction of heavy crude oil, suggesting its involvement in specific metabolic pathways
Transport and Distribution
It is known that ferric oleate has good dispersion in crude oil, which may suggest potential mechanisms for its transport and distribution .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ferric oleate can be synthesized through the reaction of ferric chloride with oleic acid in the presence of a base. The typical reaction involves dissolving ferric chloride in a solvent such as ethanol, followed by the addition of oleic acid and a base like sodium hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of ferric oleate .
Industrial Production Methods: In industrial settings, ferric oleate is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, reaction time, and the concentration of reactants to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Ferric oleate undergoes various chemical reactions, including:
Oxidation: Ferric oleate can act as an oxidizing agent, facilitating the oxidation of organic compounds.
Reduction: It can also participate in reduction reactions, where it is reduced to ferrous oleate.
Substitution: Ferric oleate can undergo substitution reactions where the oleate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used under controlled conditions.
Substitution: Various ligands such as phosphines or amines can be used to replace the oleate ligand.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce iron oxides, while reduction reactions yield ferrous oleate .
Comparaison Avec Des Composés Similaires
- Iron naphthenate: Used in similar applications but with different ligand structures.
- Ferric dodecylbenzene sulfonate: Another iron-based catalyst with distinct properties.
- Ferric acetylacetonate: Known for its use in various catalytic processes .
Ferric oleate stands out due to its superior performance in heavy oil cracking and its versatility in various chemical reactions.
Propriétés
Numéro CAS |
1120-45-2 |
|---|---|
Formule moléculaire |
C54H102FeO6 |
Poids moléculaire |
903.2 g/mol |
Nom IUPAC |
iron;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/3C18H34O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/b3*10-9-; |
Clé InChI |
YZALVUVMZNBNOA-GNOQXXQHSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Fe+3] |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.[Fe] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.[Fe] |
Key on ui other cas no. |
23335-74-2 1120-45-2 |
Numéros CAS associés |
15114-27-9 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


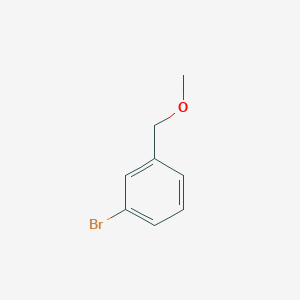
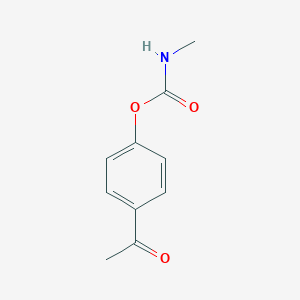
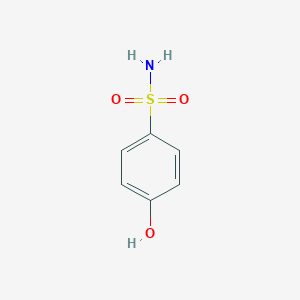
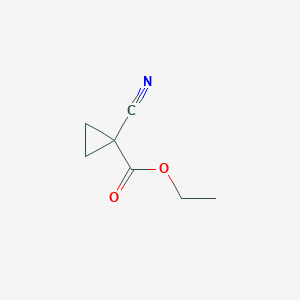
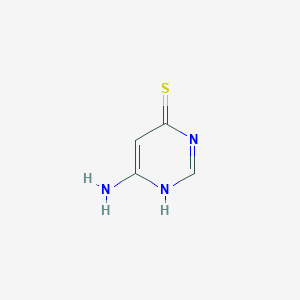
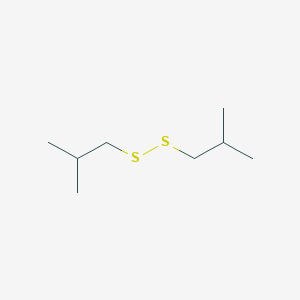


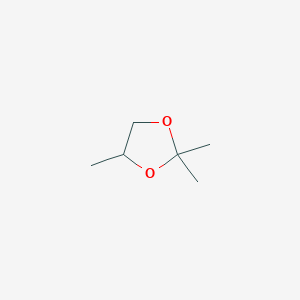
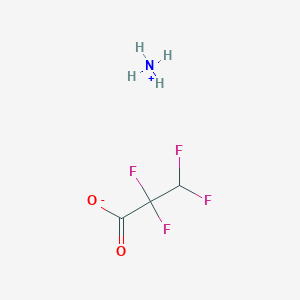
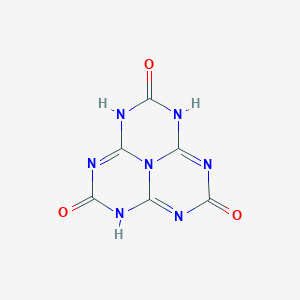
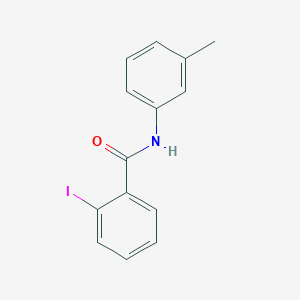
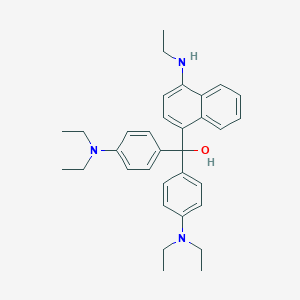
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B74442.png)
